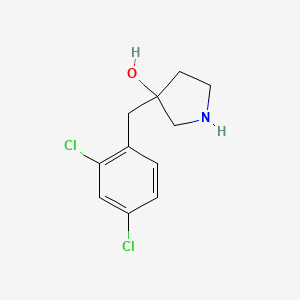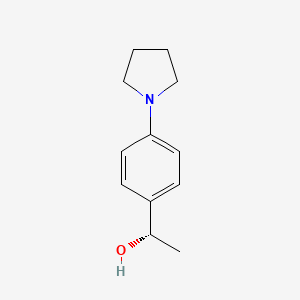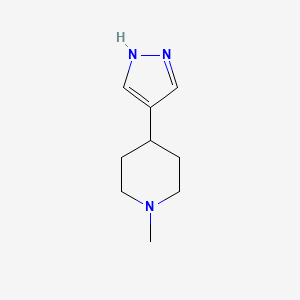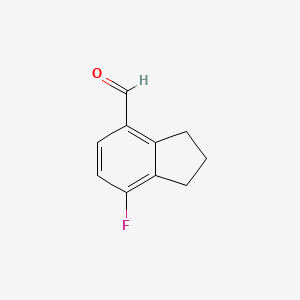
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a fluorinated indene derivative. This compound is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 4th position of the indene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-4-carbaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of the compound. The aldehyde group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the fluorine atom, making it less metabolically stable.
7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid: An oxidized form with different chemical properties.
7-fluoro-2,3-dihydro-1H-indene-4-methanol: A reduced form with different reactivity.
Uniqueness
The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features make it a valuable compound in the synthesis of fluorinated analogs of bioactive molecules .
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-6H,1-3H2 |
Clé InChI |
HRVDILGZEUFVNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)

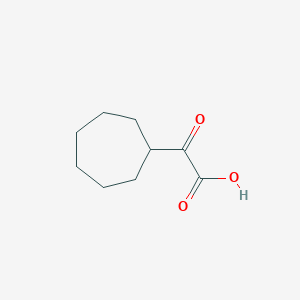
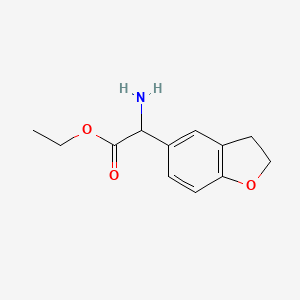
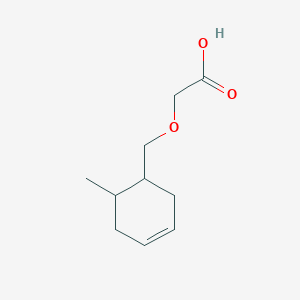

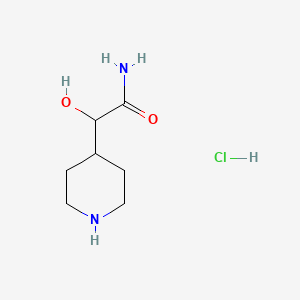
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
